Sodium 2-Methoxyethanesulfonate

Description

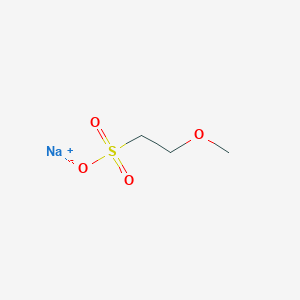

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methoxyethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNBAJGJIIVGGF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium 2 Methoxyethanesulfonate

Exploration of Novel Reaction Pathways and Reagent Systems

The synthesis of Sodium 2-Methoxyethanesulfonate can be approached through several novel reaction pathways, primarily centered around the formation of the key intermediate, 2-methoxyethanesulfonyl chloride. A plausible and efficient route begins with the synthesis of 2-methoxyethanol (B45455), which can be achieved through methods like the highly selective one-pot continuous hydrogenation of dimethyl oxalate (B1200264) over Cu/ZrO2 catalysts. rsc.org This method offers good control over the production of 2-methoxyethanol. rsc.org

Once 2-methoxyethanol is obtained, the subsequent challenge lies in its conversion to the corresponding sulfonyl chloride. While direct chlorosulfonation of the alcohol can be challenging, a more common and adaptable strategy involves a two-step process. First, 2-methoxyethanol can be converted to 2-methoxyethyl chloride. Subsequently, this halide can be reacted with a sulfite (B76179) salt, such as sodium sulfite, to form the sodium sulfonate salt directly.

Alternatively, a more versatile approach involves the synthesis of S-alkyl isothiourea salts from 2-methoxyethyl halides. These salts are excellent precursors for sulfonyl chlorides. Modern methods utilize clean and efficient oxidative chlorosulfonation of these S-alkyl isothiourea salts using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide. organic-chemistry.org This pathway is advantageous due to its use of readily available reagents and environmentally benign conditions. organic-chemistry.org

A proposed reaction pathway is outlined in the table below:

| Step | Reaction | Key Reagents/Catalysts | Rationale |

| 1 | Synthesis of 2-Methoxyethanol | Dimethyl oxalate, H2, Cu/ZrO2 catalyst | High selectivity and yield for the precursor alcohol. rsc.org |

| 2 | Conversion to 2-Methoxyethyl Halide | Thionyl chloride or similar halogenating agent | Standard and well-established conversion of alcohols to alkyl halides. |

| 3 | Formation of S-Alkyl Isothiourea Salt | Thiourea | Readily prepared from the alkyl halide and inexpensive thiourea. organic-chemistry.org |

| 4 | Oxidative Chlorosulfonation | N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl) | Efficient and environmentally friendly method for converting S-alkyl isothiourea salts to sulfonyl chlorides. organic-chemistry.org |

| 5 | Hydrolysis to this compound | Sodium Hydroxide (NaOH) | Standard hydrolysis of a sulfonyl chloride to the corresponding sodium sulfonate salt. |

This multi-step approach allows for the utilization of well-documented and optimized reactions for each transformation, providing a reliable pathway to the target compound.

Catalytic Approaches and Mechanism-Oriented Synthetic Design

The integration of catalytic methods is crucial for developing efficient and sustainable synthetic protocols. In the initial step of producing 2-methoxyethanol, the use of a copper-based zirconia catalyst for the hydrogenation of dimethyl oxalate is a prime example of a highly effective catalytic process. rsc.org The synergistic effect between the surface acid sites and the active copper sites allows for high yields of the desired alcohol. rsc.org

For the core transformation of a precursor to the sulfonate, catalytic systems can also be envisioned. For instance, the development of catalysts for the direct, selective oxidation of 2-methoxyethanethiol (B1608290) (if used as a precursor) to the corresponding sulfonyl chloride would be a significant advancement. While current methods often rely on stoichiometric oxidants, research into catalytic oxidative chlorination is an active area.

Mechanism-oriented design plays a pivotal role in the development of these catalytic systems. Understanding the mechanism of existing stoichiometric reactions, such as the oxidative chlorosulfonation of S-alkyl isothiourea salts, can inform the design of catalysts that facilitate the key elementary steps, such as the initial N-chlorination and subsequent rearrangement and oxidation.

A comparison of potential catalytic steps is provided in the table below:

| Synthetic Step | Potential Catalytic Approach | Catalyst Type | Anticipated Advantages |

| Precursor Synthesis | Hydrogenation of Dimethyl Oxalate | Heterogeneous (e.g., Cu/ZrO2) | High selectivity, continuous process potential. rsc.org |

| Sulfonyl Chloride Formation | Catalytic Oxidative Chlorination of a Thiol or Thioether | Transition Metal Complex | Reduced waste from stoichiometric oxidants, potential for higher efficiency. |

Development of Scalable and Sustainable Synthetic Protocols for Academic Investigation

For academic research, the ability to produce sufficient quantities of this compound in a scalable and sustainable manner is essential. The pathway involving the S-alkyl isothiourea salt intermediate is particularly amenable to scale-up. organic-chemistry.org The reagents are inexpensive and readily available, and the purification procedures are often straightforward, avoiding the need for chromatography. organic-chemistry.org The water-soluble byproducts from this process can also be managed in an environmentally responsible way. organic-chemistry.org

The development of continuous flow processes also represents a significant step towards scalability and sustainability. The synthesis of 2-methoxyethanol via a continuous process has already been demonstrated to be effective. rsc.org Applying similar principles to the subsequent steps, such as the chlorosulfonation and hydrolysis, could lead to a fully continuous and automated synthesis of this compound, providing a safe and efficient method for producing this compound for research needs.

The table below summarizes key considerations for a scalable and sustainable protocol:

| Protocol Aspect | Strategy | Benefit |

| Reagent Selection | Use of inexpensive and readily available starting materials (e.g., thiourea, NCS). organic-chemistry.org | Reduced cost and improved accessibility for academic labs. |

| Process Optimization | Development of one-pot or telescopic synthesis. | Minimized waste, reduced reaction time, and simplified workup. |

| Technology Integration | Implementation of continuous flow chemistry. | Enhanced safety, improved consistency, and potential for automation. rsc.org |

| Waste Management | Use of reactions with environmentally benign byproducts. | Reduced environmental impact of the synthesis. |

By focusing on these advanced methodologies, researchers can develop robust and efficient pathways to this compound, facilitating further investigation into its properties and potential applications.

Mechanistic Studies of Sodium 2 Methoxyethanesulfonate and Its Analogues

Investigation of Biochemical Inhibition Mechanisms (e.g., Methyl-Coenzyme M Reductase Interactions)

Sodium 2-methoxyethanesulfonate is recognized as an analogue of methyl-S-coenzyme M and has been investigated for its interaction with methyl-coenzyme M reductase (MCR), a key enzyme in methanogenesis. nih.gov MCR catalyzes the final step in the formation of methane (B114726) by reducing methyl-coenzyme M. acs.org The carbon-oxygen bond in 2-methoxyethanesulfonic acid, however, is not cleaved by the enzyme to produce methane. Instead, it functions as an inhibitor of the MCR enzyme. nih.gov

The inhibitory activity of 2-methoxyethanesulfonic acid has been quantified with a reported inhibition constant (K₁) of 8.3 mM. nih.gov This positions it as an inhibitor, though other substrate analogues exhibit different interactions. For instance, 2-bromoethanesulfonate (B1233127) (BES) is a potent reversible inhibitor of MCR, competing with methyl-coenzyme M for binding at the active site. acs.orgnih.gov The apparent half-maximal inhibitory concentration (IC₅₀) for BES has been determined to be 0.4 ± 0.04 μM for the MCR from Methanobrevibacter ruminantium. nih.govresearchgate.net

In contrast to the inhibitory nature of 2-methoxyethanesulfonate, other analogues serve as substrates. Methyl-seleno-coenzyme M, for example, is converted to methane at a rate three times higher than the natural substrate, methyl-S-coenzyme M, although their kcat/KM values are similar. nih.gov This highlights the diverse biochemical behaviors of MCR with different substrate analogues.

Molecular Basis of Reactivity in Organic Transformations

The reactivity of analogues of this compound in the active site of methyl-coenzyme M reductase (MCR) provides insight into the enzyme's catalytic mechanism. MCR contains a nickel corphinoid cofactor, F430, which is crucial for catalysis. nih.gov The interaction between the substrate or inhibitor and this nickel center is a key determinant of the subsequent chemical transformation.

For an analogue to be a substrate, the bond to the sulfur (or selenium) atom must be susceptible to cleavage by the enzyme. For example, difluoromethyl-S-coenzyme M is reductively cleaved to produce difluoromethane (B1196922). nih.gov However, the increased electronegativity of the fluorine atoms in trifluoromethyl-S-coenzyme M and trifluoromethyl-seleno-coenzyme M appears to prevent this cleavage, rendering them inhibitors rather than substrates. nih.gov

The case of 2-methoxyethanesulfonate, where the carbon-oxygen bond is not cleaved, suggests that the electronic properties and bond strength of the C-O bond are not suitable for the reductive cleavage mechanism of MCR. nih.gov The enzyme's active site is highly specific, and even subtle changes in the substrate analogue's structure can dramatically alter its reactivity from a substrate to an inhibitor.

Theoretical and Computational Chemistry in Reaction Mechanism Elucidation

While specific computational studies on this compound are not detailed in the provided results, the broader application of these methods to the methyl-coenzyme M reductase (MCR) system offers valuable context. Theoretical and computational chemistry are instrumental in understanding the intricate reaction mechanisms that are difficult to probe experimentally.

For instance, molecular docking studies are used to predict the binding affinities and conformations of inhibitors within the MCR active site. mdpi.com These studies can calculate binding energies and inhibition constants (Ki), providing a theoretical basis for the observed inhibitory potency of various compounds. mdpi.com Such in silico approaches have been employed to screen libraries of phytochemicals for potential MCR inhibitors. mdpi.com

Furthermore, quantum mechanical and molecular dynamics simulations can be used to model the electronic structure of the active site, including the Ni(I) state of the F430 cofactor, and to simulate the entire catalytic cycle. acs.org These computational tools help to elucidate the roles of key amino acid residues in the active site and the mechanism of C-S bond cleavage, providing a level of detail that is often unattainable through experimental methods alone.

Enzyme Kinetics and Substrate Analogues in Biochemical Systems

The study of enzyme kinetics using substrate analogues is a powerful tool for dissecting the mechanism of enzymes like methyl-coenzyme M reductase (MCR). By systematically altering the structure of the substrate, researchers can probe the enzyme's specificity and catalytic power.

For the natural substrate, methyl-S-coenzyme M, a Michaelis constant (Kₘ) of 0.1 mM and a catalytic rate constant (kcat) of 17 min⁻¹ have been determined using anaerobic cell extracts from Methanobacterium thermoautotrophicum. nih.gov The use of various substrate analogues has revealed a range of kinetic behaviors, as summarized in the table below.

| Compound | Interaction with MCR | Kinetic Parameters |

| This compound | Inhibitor | K₁ = 8.3 mM nih.gov |

| Methyl-S-coenzyme M | Substrate | Kₘ = 0.1 mM, kcat = 17 min⁻¹ nih.gov |

| Methyl-seleno-coenzyme M | Substrate | kcat threefold higher than methyl-S-coenzyme M nih.gov |

| Difluoromethyl-S-coenzyme M | Substrate | Yields difluoromethane nih.gov |

| Trifluoromethyl-S-coenzyme M | Inhibitor | Not a substrate nih.gov |

| Trifluoromethyl-seleno-coenzyme M | Inhibitor | Not a substrate nih.gov |

| 2-Bromoethanesulfonate (BES) | Inhibitor | Apparent Kᵢ = 2 µM acs.org, Apparent IC₅₀ = 0.4 ± 0.04 μM nih.gov |

These kinetic data demonstrate the high degree of specificity of the MCR enzyme. The enzyme can differentiate between closely related molecules, utilizing some as substrates for methane formation while being inhibited by others. This differential recognition and processing are fundamental to understanding the enzyme's catalytic strategy and for the design of potent and specific inhibitors.

Applications in Polymer Science and Functional Materials Research

Role as a Monomer or Co-monomer in Advanced Polymerization Techniques

Advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization, offer precise control over polymer architecture, including molecular weight, polydispersity, and block copolymer formation. These methods are frequently employed for the polymerization of functional monomers.

The polymerization of sulfonate-containing monomers via these controlled radical polymerization techniques can be challenging. The highly polar and ionic nature of the sulfonate group can interfere with the catalyst systems and reaction kinetics. To circumvent these issues, researchers often employ strategies such as the use of protecting groups for the sulfonate moiety during polymerization, followed by a deprotection step to yield the final sulfonated polymer. While these techniques have been successfully applied to monomers like styrene (B11656) sulfonate, their application to Sodium 2-Methoxyethanesulfonate has not been reported.

Synthesis and Characterization of Polymeric Architectures Incorporating 2-Methoxyethanesulfonate Moieties

The synthesis of polymers containing 2-methoxyethanesulfonate side chains would likely involve either the direct polymerization of the this compound monomer or the post-polymerization modification of a precursor polymer. Characterization of such polymers would be crucial to understanding their structure-property relationships. Standard techniques for polymer characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer incorporation.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the sulfonate and ether linkages.

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions of the material.

Without experimental data, the specific characteristics of poly(this compound) remain speculative.

Development of Functional Copolymers and Block Copolymers for Research

The creation of copolymers, particularly block copolymers, allows for the combination of different properties within a single material. For instance, a block copolymer containing a hydrophobic block and a hydrophilic sulfonate-containing block could self-assemble into various nanostructures in solution, with potential applications in drug delivery or as nanoreactors.

The synthesis of such copolymers with this compound would require careful selection of co-monomers and polymerization conditions. The reactivity ratios of this compound with other monomers would need to be determined to predict the resulting copolymer composition.

Research on Sulfonate-Containing Polymers for Specialized Applications

Polymers containing sulfonate groups are investigated for a variety of specialized applications. The specific properties imparted by the 2-methoxyethane group in poly(this compound) could potentially lead to novel applications. For example, the ether linkage might influence the polymer's solubility, ion-coordination ability, or biocompatibility. Research in this area would be necessary to uncover any unique advantages offered by this particular monomer.

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Conformation (e.g., NMR, LC-MS, UPLC)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of Sodium 2-Methoxyethanesulfonate. These methods provide detailed information about the molecular framework and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR would be expected to show distinct signals corresponding to the different proton environments: the methoxy (B1213986) group protons, and the two sets of methylene (B1212753) protons in the ethanesulfonate (B1225610) backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the arrangement of these groups. Furthermore, ¹³C NMR would provide information on the carbon skeleton, with distinct peaks for the methoxy carbon and the two carbons of the ethyl chain. While specific spectral data for this compound is not widely published, analysis of a related compound, Sodium 2-bromoethanesulphonate, shows characteristic signals that can be used for structural confirmation nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS would be used to determine the molecular weight of the compound. The mass spectrometer would detect the molecular ion or a characteristic fragment, confirming the compound's identity. For instance, in the analysis of a similar compound, Sodium 2-mercaptoethane sulfonate (MESNA), a sensitive HPLC tandem mass spectrometry (MS/MS) method was developed to quantify the compound in biological matrices, showcasing the utility of this technique for sulfonated compounds nih.govsaspublishers.com.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separations. The application of UPLC for the analysis of this compound would enable rapid purity assessments and the separation of closely related impurities. The enhanced sensitivity of UPLC is particularly beneficial for detecting trace-level components in a sample.

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for -OCH₃, -CH₂-S, and -CH₂-O groups with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Carbon skeleton | Peaks corresponding to the three distinct carbon atoms in the molecule. |

| LC-MS | Molecular weight and fragmentation | Detection of the molecular ion and characteristic fragments, confirming the mass of the compound. |

| UPLC | Purity, separation of impurities | High-resolution separation from potential starting materials, by-products, and degradants. |

Chromatographic Separation and Purity Profiling in Complex Reaction Mixtures

The synthesis of this compound can result in a complex mixture containing unreacted starting materials, intermediates, and by-products. Chromatographic techniques are essential for separating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity profiling of non-volatile, polar compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, direct UV detection can be challenging. However, methods such as ion-pair chromatography coupled with UV detection or the use of an evaporative light scattering detector (ELSD) can be employed. Ion-exchange chromatography is also well-suited for the separation of sulfonated compounds acs.org. Research on the HPLC analysis of aliphatic sulfonate surfactants has demonstrated that reversed-phase HPLC with indirect photometric detection, using pyridinium (B92312) salts as visualization reagents, can be an effective method acs.orgchromatographytoday.com. This approach forms ion-pair complexes with the sulfonate surfactants, allowing for their detection by a standard UV detector acs.orgchromatographytoday.com.

The purity profile of a compound is critical, especially in pharmaceutical applications where even trace impurities can have significant effects. The development of a robust HPLC method allows for the quantification of this compound and the identification and quantification of any impurities present in the reaction mixture.

Advanced X-ray Diffraction and Crystallographic Analysis of Related Sulfonates

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials. Single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, the analysis of a closely related compound, sodium methanesulfonate (B1217627) (CH₃SO₃Na) , provides valuable insights into the expected structural features chromatographytoday.com.

The crystal structure of sodium methanesulfonate was determined to be orthorhombic, with the space group Pbca. The asymmetric unit contains 2.5 molecules, with one methanesulfonate anion on a crystallographic mirror plane and one sodium ion on a crystallographic twofold axis chromatographytoday.com. The sodium ions are coordinated by six oxygen atoms from the sulfonate groups, forming distorted octahedral geometries chromatographytoday.com. The Na-O distances range from 2.276 Å to 2.669 Å chromatographytoday.com. This detailed structural information for a simple alkanesulfonate salt provides a strong basis for understanding the probable crystal packing and coordination environment in this compound.

| Parameter | Value for Sodium Methanesulfonate |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.134 |

| b (Å) | 10.518 |

| c (Å) | 24.620 |

| Z | 20 |

| Na⁺ Coordination | Distorted octahedral (by 6 oxygen atoms) |

Data sourced from a study on the structure of sodium methanesulfonate chromatographytoday.com.

Application of Hyphenated Analytical Systems for Comprehensive Characterization

For a comprehensive understanding of a chemical compound, especially within a complex matrix, hyphenated analytical systems are increasingly employed. These systems combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of information from a single analysis.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a prime example of a powerful hyphenated technique. It offers high sensitivity and selectivity, making it ideal for the trace analysis of compounds and the structural elucidation of unknown impurities. In the context of this compound, an LC-MS/MS method could be developed to not only quantify the main compound but also to identify and characterize any co-eluting impurities by analyzing their fragmentation patterns. The analysis of sulfonated compounds by ion-exchange HPLC coupled with mass spectrometry has been shown to be a highly efficient method for their separation and identification nih.gov.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) is another advanced hyphenated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly valuable for the unambiguous identification of impurities in a mixture without the need for their prior isolation. While technically demanding, LC-NMR can provide definitive structural information on the components of a complex sample containing this compound.

The use of such hyphenated systems provides a holistic view of the sample, enabling not just the confirmation of the target compound but also a thorough understanding of its purity and the nature of any associated substances.

Environmental Fate and Transformation Research

Investigating Abiotic Degradation Pathways in Aquatic and Soil Environments

Research into the abiotic degradation of Sodium 2-Methoxyethanesulfonate in aquatic and soil environments is essential for understanding its persistence and potential long-term impacts. These non-biological degradation processes include hydrolysis and photolysis. Hydrolysis involves the reaction of the compound with water, potentially breaking it down into smaller molecules. Photolysis is the degradation of a compound due to the absorption of light energy.

Despite the importance of these degradation pathways, a thorough review of the available scientific literature reveals a lack of specific studies on the abiotic degradation of this compound. Consequently, no data on its rate of hydrolysis under various pH conditions or its photolytic half-life in aquatic or soil systems is currently available.

Table 1: Abiotic Degradation of this compound

| Degradation Pathway | Medium | Key Findings |

|---|---|---|

| Hydrolysis | Aquatic | No data available |

| Photolysis | Aquatic | No data available |

| Hydrolysis | Soil | No data available |

Elucidation of Biotic Transformation Mechanisms by Microbial Systems

The biotic transformation of chemical compounds by microorganisms is a critical route of degradation in the environment. Such studies typically investigate the ability of bacteria, fungi, and other microorganisms to use the compound as a source of carbon or energy, leading to its breakdown and mineralization.

However, specific research on the biotic transformation of this compound by microbial systems appears to be absent from the current body of scientific literature. There are no published studies identifying specific microbial strains capable of degrading this compound or elucidating the enzymatic pathways involved in its transformation.

Modeling and Predictive Studies of Environmental Transport and Distribution

Predictive models are valuable tools for estimating the transport and distribution of chemicals in the environment. These models use a compound's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to predict its likely distribution in air, water, soil, and sediment.

A search for modeling and predictive studies for this compound did not yield any specific results. While general models exist for predicting the environmental fate of organic chemicals, their application to this compound has not been documented in published research. Therefore, there are no available predictions regarding its mobility, potential for bioaccumulation, or long-range transport.

Research on Environmental Metabolites and Transformation Products

When a chemical compound degrades in the environment, it can form new substances known as metabolites or transformation products. Identifying these products is crucial, as they can sometimes be more persistent or toxic than the parent compound.

Consistent with the lack of research on its degradation pathways, there is no information available on the environmental metabolites or transformation products of this compound. Studies that would identify the chemical structures of potential breakdown products resulting from abiotic or biotic processes have not been conducted.

Table 2: Potential Environmental Metabolites of this compound

| Parent Compound | Degradation Pathway | Metabolite/Transformation Product |

|---|---|---|

| This compound | Abiotic | No data available |

Derivatives and Structural Analogues: Synthesis and Research Applications

Design and Synthesis of Chemically Modified Sodium 2-Methoxyethanesulfonate Derivatives

The synthesis of chemically modified derivatives of this compound involves a variety of organic reactions aimed at introducing new functional groups or altering the existing methoxyethyl chain. These modifications are designed to modulate the compound's physicochemical properties, such as solubility, reactivity, and biological activity.

One common approach is the sulfonylation of functionalized alcohols. This can be achieved using various sulfonating agents under controlled conditions to yield the desired sulfonate ester. For instance, alcohols can be converted to their corresponding tosylates or mesylates, which can then be further manipulated. The use of catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) can facilitate the reaction under neutral and mild conditions, allowing for high yields and easy purification. organic-chemistry.org Amine-free sulfonylation of alcohols can also be achieved using 4-methylpyridine (B42270) N-oxide as a catalyst in the presence of molecular sieves, a method particularly suitable for base-sensitive substrates. organic-chemistry.org

Another strategy involves the modification of the methoxy (B1213986) group. The N-methoxy group, for example, has been utilized as a reactivity control element in the synthesis of multi-substituted N-methoxyamines. researchgate.net This approach enhances the nucleophilicity of the nitrogen atom, enabling direct coupling reactions that would otherwise not be possible with ordinary amides. researchgate.net This principle could be adapted to modify the ether linkage in 2-methoxyethanesulfonate analogues.

Furthermore, the introduction of aromatic or heterocyclic moieties can significantly alter the derivative's properties. Sulfonylation of phenols and anilines, catalyzed by indium, provides a facile route to a wide range of sulfonamides and sulfonic esters. organic-chemistry.org These reactions are often tolerant of various functional groups, allowing for the synthesis of a diverse library of derivatives. The use of blocking groups, such as the sulfonyl group itself, can direct substitution to specific positions on an aromatic ring, enabling the synthesis of ortho-substituted products that might otherwise be difficult to obtain. masterorganicchemistry.com

Below is a table summarizing various synthetic methods for creating functionalized sulfonate derivatives:

| Synthetic Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Sulfonylation of Alcohols | Alcohol, Toluenesulfonic anhydride | Ytterbium(III) trifluoromethanesulfonate | Neutral and mild conditions, high yields. | organic-chemistry.org |

| Amine-Free Sulfonylation | Alcohol, Sulfonyl chloride | 4-Methylpyridine N-oxide, Molecular Sieves | Suitable for base-sensitive substrates. | organic-chemistry.org |

| Indium-Catalyzed Sulfonylation | Amine/Alcohol, Sulfonyl chloride | Indium | Broad substrate scope, including less nucleophilic anilines. | organic-chemistry.org |

| Blocking Group Strategy | Anisole, SO3/H2SO4, then Br2 | - | Allows for regioselective synthesis of ortho-substituted products. | masterorganicchemistry.com |

| N-Methoxy Group Directed Synthesis | N-methoxyamide, Aldehyde | - | Enhances nucleophilicity for direct coupling reactions. | researchgate.net |

Structure-Activity Relationship Studies for Novel Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or chemical activity. For sulfonate and sulfonamide compounds, these studies have been instrumental in the development of various drugs and functional materials.

In the context of sulfonamide drugs, the substituents on the sulfonamide group (SO2NHR) and the aromatic ring to which it is attached play a pivotal role in determining the compound's inhibitory power and target specificity. For instance, in the inhibition of human carbonic anhydrase C, small aromatic sulfonamides derive much of their inhibitory strength from hydrogen bond acceptors at the para or meta positions of the aromatic ring. nih.gov The presence of two aromatic or heterocyclic rings can lead to interactions with hydrophobic pockets of the enzyme, further enhancing binding. nih.gov

The nature of the substituent 'R' on the sulfonamide nitrogen also dictates the pharmacological class of the compound. For example:

Carbonic anhydrase inhibitors often feature an aromatic heterocyclic group. openaccesspub.org

Thiazide diuretics typically have an aromatic ring with a chloro or fluoro substituent in the ortho position. openaccesspub.org

Loop diuretics possess an aromatic ring with substituents in the ortho or para positions. openaccesspub.org

These relationships are summarized in the table below:

| Pharmacological Class | Key Structural Features (Substituent R1 on SO2) | Example of Bioactivity | Reference |

| Carbonic Anhydrase Inhibitors | Aromatic heterocyclic group | Inhibition of carbonic anhydrase | openaccesspub.org |

| Thiazide Diuretics | Aromatic ring with ortho-Cl or F | Diuretic effect | openaccesspub.org |

| Loop Diuretics | Aromatic ring with ortho or para substituents | Potent diuretic effect | openaccesspub.org |

| Anti-inflammatory Agents | Aryl group with a para-heterocyclic group | Selective COX-2 inhibition | openaccesspub.org |

SAR studies on sulfonamides derived from carvacrol (B1668589) have shown that modifications can lead to compounds with significantly enhanced activity against enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease research. nih.gov All synthesized sulfonamides in one study were found to be more active than the parent natural product, carvacrol. nih.gov

Exploration of Reactivity Profiles for Analogues in Organic Transformations

The reactivity of this compound analogues is influenced by the electronic and steric properties of their substituents. The methoxy group, in particular, can have a significant impact on the reactivity of the molecule.

A study on the reductive cleavage of benzo-fused cyclic sulfonamides (sultams) using Mg-MeOH revealed that the position of a methoxy substituent on the aromatic ring is critical. nih.gov When the methoxy group was positioned para to the sulfonyl group, it inhibited the reduction of sultams where the nitrogen atom was part of a pyrrolidine (B122466) ring. nih.gov This is attributed to the electron-donating nature of the methoxy group, which makes the addition of an electron to form the initial radical anion more difficult. nih.gov In contrast, when the nitrogen was part of an aromatic ring like pyrrole (B145914) or indole, the presence of a para-methoxy group did not prevent the reduction. nih.gov

This differential reactivity is highlighted in the table below:

| Sulfonamide Structure | Position of Methoxy Group | Reactivity in Mg-MeOH Reduction | Plausible Reason | Reference |

| Pyrrolidine-fused sultam | Para to sulfonyl | Reduction is inhibited | Electron-donating methoxy group destabilizes the radical anion intermediate. | nih.gov |

| Pyrrole/Indole-fused sultam | Para to sulfonyl | Reduction proceeds | The aromatic nature of the nitrogen-containing ring alters the electronic properties. | nih.gov |

The sulfonyl group itself can be used as a blocking group in electrophilic aromatic substitution to direct incoming electrophiles to the ortho position, a position that is typically less favored than the para position due to steric hindrance. masterorganicchemistry.com The sulfonyl group can be introduced and later removed with strong acid, demonstrating its utility in controlling reactivity and regioselectivity in organic synthesis. masterorganicchemistry.com

Rational Design of Next-Generation Sulfonate-Based Compounds

The rational design of new sulfonate-based compounds leverages the knowledge gained from SAR studies and reactivity profiles to create molecules with enhanced or entirely new functionalities. This approach is widely used in drug discovery, materials science, and agrochemistry.

In the development of new agrochemical fungicides, for example, a discriminant model based on substructural descriptors can be used to design and predict the activity of new compounds. nih.gov By identifying molecular fragments that contribute positively to fungicidal activity, new molecules can be designed with a higher probability of being effective. nih.gov This constitutes a powerful alternative to traditional high-throughput screening.

Similarly, in materials science, the rational design of polymer adsorbents for the removal of per- and polyfluoroalkyl substances (PFAS) from groundwater is an active area of research. By understanding the interactions between PFAS molecules and different polymer structures, new adsorbents with high affinity, capacity, and selectivity can be developed.

The key principles in the rational design of sulfonate-based compounds include:

Target-Oriented Design: Designing molecules to interact with a specific biological target, such as an enzyme or receptor. This often involves computational modeling and docking studies.

Substructure-Based Design: Utilizing known active fragments or "pharmacophores" and combining them in novel ways to create new active compounds.

Property-Based Design: Modifying the chemical structure to achieve desired physicochemical properties, such as solubility, stability, or membrane permeability.

A summary of rational design strategies is provided in the table below:

| Design Strategy | Description | Application Example | Reference |

| Target-Oriented Design | Utilizes knowledge of a biological target's 3D structure to design complementary ligands. | Designing enzyme inhibitors. | nih.gov |

| Substructure-Based Design | Combines active molecular fragments to create new lead compounds. | Development of new herbicides and fungicides. nih.govacs.org | nih.govacs.org |

| Property-Based Design | Focuses on optimizing physicochemical properties for a specific application. | Creating polymer adsorbents with high affinity for pollutants. | |

| Fragment-Based Design | Identifies small molecular fragments that bind to a target and then grows or links them to create a more potent ligand. | Drug discovery. |

By applying these principles, researchers can move beyond serendipitous discovery and systematically engineer next-generation sulfonate-based compounds with tailored properties for a wide range of applications.

Emerging Research Frontiers and Future Directions

Integration in Multidisciplinary Research Areas

The potential for Sodium 2-methoxyethanesulfonate to be integrated into diverse scientific fields like chemical biology and materials engineering is an area of growing interest. In chemical biology , the introduction of a sulfonate group can modify the solubility and pharmacokinetic properties of biologically active molecules. The methoxy (B1213986) group in this compound could offer specific interactions within biological systems, a possibility that invites further investigation.

In the realm of materials engineering , sulfonated polymers are known for their use in creating ion-exchange resins and proton-exchange membranes for fuel cells. The specific properties that the 2-methoxyethane group might impart to such materials are yet to be fully explored. Future research could focus on synthesizing and characterizing polymers incorporating this compound to assess their thermal stability, conductivity, and mechanical properties for advanced material applications.

Exploration of Novel Catalytic and Biochemical Roles

While the direct catalytic and biochemical functions of this compound are not yet widely documented, the known roles of similar sulfonate-containing compounds offer a glimpse into its potential. For instance, the sodium salt of 2-mercaptoethane sulfonate (MESNA) is known to act as a scavenger of free radicals. nih.gov This raises the question of whether this compound possesses similar or complementary antioxidant properties.

Furthermore, the influence of sodium ions on various biological processes, including enzyme function and ion channel regulation, is well-established. nih.govnih.gov The interplay between the sodium cation and the 2-methoxyethanesulfonate anion could lead to unique biochemical effects that are yet to be discovered. Future studies might investigate its interaction with biological macromolecules and its potential to modulate inflammatory responses or other cellular pathways. nih.gov

Advancements in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry are increasingly guiding the development of new chemical processes. nih.gov The future of this compound in this context lies in the development of more resource-efficient synthesis methods and its application in environmentally benign processes. Research could focus on enzymatic or chemo-enzymatic routes for its production, potentially reducing waste and energy consumption. nih.gov

The compound's potential as a "green" solvent or catalyst in organic reactions is another promising area. Its ionic nature and potential for recyclability could make it an attractive alternative to volatile organic solvents, contributing to more sustainable chemical manufacturing.

Methodological Innovations in Studying Sulfonate Chemistry

Advancements in analytical techniques are crucial for unraveling the properties and applications of compounds like this compound. Modern analytical methods provide the precision and sensitivity needed for detailed characterization.

One significant innovation is the use of High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) . This powerful technique has been successfully employed for the analysis of the related compound, sodium 2-mercaptoethane sulfonate (MESNA), in biological matrices like rat plasma. nih.gov The method offers high sensitivity and a wide linear range, making it ideal for pharmacokinetic studies and trace analysis. nih.gov A similar approach could be readily adapted for the quantitative determination of this compound in various samples.

Ion chromatography (IC) represents another key analytical advancement. A patented method for the analysis of metham sodium highlights the utility of IC with a specific chromatographic column (AS-23) for the determination of active compounds in formulations. google.com This technique is lauded for its speed, selectivity, and low sample consumption, making it a sustainable and efficient option for quality control and research. google.com

These innovative analytical methodologies are instrumental in advancing our understanding of sulfonate chemistry and will undoubtedly play a pivotal role in the future exploration of this compound.

Q & A

(Basic) What are the critical safety protocols for handling Sodium 2-Methoxyethanesulfonate in laboratory settings?

Answer:

Researchers must prioritize engineering controls (e.g., fume hoods, closed systems) to minimize inhalation or skin contact . Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Handling should occur in well-ventilated areas, and spills must be contained using inert absorbents, followed by disposal in accordance with hazardous waste regulations . Emergency showers and eyewash stations should be accessible. Avoid generating aerosols or vapors during transfers .

(Advanced) How can researchers resolve contradictions in reported decomposition products of this compound under thermal stress?

Answer:

Conflicting data on decomposition products (e.g., sulfur oxides vs. carbon monoxide) require systematic analysis. Use thermogravimetric analysis coupled with FTIR (TGA-FTIR) to identify gas-phase byproducts under controlled heating rates (e.g., 10°C/min in nitrogen/air atmospheres) . Compare results with GC-MS profiles of evolved gases. If discrepancies persist, replicate experiments using standardized protocols (e.g., ASTM E537) and document reaction conditions (e.g., pressure, humidity) to isolate variables .

(Basic) What analytical methods are recommended for characterizing the purity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is optimal for quantifying impurities. Validate results using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Titration with standardized NaOH can assess sulfonate group content, while Karl Fischer titration determines moisture levels, which may affect reactivity . Cross-reference with elemental analysis (C, H, S, Na) to verify stoichiometry.

(Advanced) What experimental approaches can elucidate the reactivity of this compound with common laboratory reagents?

Answer:

Design compatibility studies under controlled environments (e.g., inert vs. oxidative atmospheres). For example:

- Oxidizing agents: Monitor reaction kinetics using Raman spectroscopy to detect intermediate sulfonic acid derivatives .

- Aqueous stability: Conduct pH-dependent degradation studies (pH 2–12) at 25–60°C, analyzing hydrolyzed products via LC-MS .

- Metal catalysts: Test catalytic decomposition using transition metals (e.g., Fe³⁺, Cu²⁺) and track gas evolution with mass spectrometry .

(Basic) How should this compound be stored to ensure long-term stability?

Answer:

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C . Avoid moisture by including desiccants (e.g., silica gel). Regularly inspect containers for degradation signs (e.g., discoloration, gas formation). Shelf-life studies should be conducted quarterly using HPLC to detect decomposition products, as prolonged storage may increase hazard potential .

(Advanced) What are the gaps in toxicological data for this compound, and how can researchers address them?

Answer:

Current SDS lack acute toxicity, mutagenicity, and ecotoxicology data . To address this:

- In vitro assays: Use Ames tests (OECD 471) with Salmonella typhimurium strains to assess mutagenicity.

- Ecotoxicology: Perform Daphnia magna acute toxicity tests (OECD 202) at 0.1–100 mg/L concentrations.

- In vivo studies: Conduct OECD 423 acute oral toxicity trials in rodents, prioritizing histopathological analysis of target organs (e.g., liver, kidneys) .

(Basic) What are the recommended protocols for waste disposal of this compound?

Answer:

Neutralize waste solutions with dilute sodium bicarbonate, then adsorb onto vermiculite or activated carbon for incineration in EPA-approved facilities . Solid residues should be sealed in UN-approved containers labeled "Hazardous Sulfonate Waste." Ensure compliance with local regulations (e.g., RCRA in the U.S.) and document disposal via waste manifests .

(Advanced) How can computational modeling predict the environmental fate of this compound?

Answer:

Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors . Molecular dynamics simulations can predict interactions with soil organic matter or aqueous hydroxyl radicals. Validate predictions with experimental soil column studies, measuring leaching potential via ICP-MS for sulfur content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.